3,4,5-trichloro-L-Phe
Description
Significance of Modified Aromatic Amino Acids in Bioactive Molecule Design
The modification of aromatic amino acids, such as phenylalanine, is a powerful strategy in the design of bioactive molecules. Introducing substituents onto the phenyl ring can profoundly alter the parent molecule's properties, including its size, electronics, and lipophilicity. These changes can, in turn, influence how the amino acid, when incorporated into a peptide or small molecule, interacts with its biological target. For example, modifications can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a peptide backbone. nih.govnih.govmdpi.com
Overview of Halogenation Strategies within L-Phenylalanine Scaffolds
Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the L-phenylalanine scaffold, is a widely used tactic in medicinal chemistry. The specific effects of halogenation depend on the nature and position of the halogen. Fluorine, for instance, is often used to block metabolic pathways or to fine-tune electronic properties without significantly increasing steric bulk. nih.gov Chlorine, being larger and more lipophilic, can be used to probe steric and hydrophobic interactions within a binding pocket. beilstein-journals.org
Synthetic strategies to produce halogenated phenylalanines are diverse and include direct electrophilic halogenation of phenylalanine or its precursors, and multi-step syntheses starting from halogenated aromatic building blocks. nih.govrsc.org For example, various isomers of chloro- and fluoro-L-phenylalanine have been synthesized and studied. nih.govbeilstein-journals.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8Cl3NO2 |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
FHTNHWGCVMMDJE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3,4,5 Trichloro L Phenylalanine and Its Analogues
Asymmetric Synthesis Approaches for Chiral Halogenated Phenylalanines
Achieving the correct L-configuration at the α-carbon is paramount. Asymmetric synthesis provides the most direct routes to enantiopure halogenated phenylalanines, avoiding resolution steps that can be inefficient.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. One notable approach involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, a chiral auxiliary derived from a cyclic dipeptide has been used to synthesize tetrafluorophenylalanine analogues. beilstein-journals.org In this method, the auxiliary controls the facial selectivity of the enolate alkylation with a substituted benzyl (B1604629) halide. Subsequent acidic hydrolysis cleaves the auxiliary to furnish the desired L-amino acid ester. beilstein-journals.org A similar strategy could be envisioned for 3,4,5-trichloro-L-phenylalanine, where 3,4,5-trichlorobenzyl bromide would serve as the alkylating agent.
Another powerful technique is asymmetric phase-transfer catalysis. nih.gov Here, a glycine Schiff base is alkylated with a benzyl bromide in a biphasic system. The stereochemical outcome is controlled by a chiral phase-transfer catalyst, such as a Cinchona alkaloid derivative. This method has been successfully applied to generate a variety of (S)- and (R)-α-amino acid derivatives in excellent yields and high enantioselectivity. nih.gov The choice of cinchonine (B1669041) or cinchonidine-derived catalysts predictably determines the final stereochemistry of the phenylalanine analogue. nih.gov
Table 1: Asymmetric α-Alkylation via Phase-Transfer Catalysis
| Catalyst Type | Product Stereochemistry | Typical Yield | Typical Enantioselectivity |
|---|---|---|---|
| Cinchonine-derived | (R)-α-Amino Acid | Excellent | High |
| Cinchonidine-derived | (S)-α-Amino Acid | Excellent | High |
Data derived from studies on unnatural phenylalanine derivatives. nih.gov
Modern catalysis offers elegant solutions for asymmetric synthesis. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. nih.govresearchgate.netrsc.org For example, chiral phosphoric acids or bifunctional thiourea (B124793) catalysts can promote enantioselective reactions, providing access to noncanonical amino acids. researchgate.netresearchgate.net These catalysts often operate through the formation of chiral ion pairs or hydrogen-bonding networks, activating the substrates towards stereoselective bond formation. researchgate.net
Transition metal catalysis provides a complementary set of methods. Nickel-catalyzed enantioconvergent cross-coupling reactions can transform racemic alkyl electrophiles into enantioenriched products. acs.org This strategy has been applied to the synthesis of unnatural α-amino acids by coupling alkylzinc reagents with a racemic amino acid precursor in the presence of a chiral nickel catalyst. acs.org Similarly, palladium-catalyzed reactions are widely used for C-H functionalization. Direct, enantioselective C-H fluorination of L-phenylalanine derivatives has been achieved using a palladium catalyst and a chiral ligand, demonstrating the potential for direct, late-stage halogenation. beilstein-journals.org
The direct chlorination of L-phenylalanine presents a significant challenge due to the activating nature of the amino acid side chain, which can lead to a mixture of ortho, meta, para, and polychlorinated isomers. fiu.edu Even with the amine group protected by an acid, separating the desired isomer from the product mixture is difficult. fiu.edu
To overcome this lack of regioselectivity, modern synthetic methods employ directing groups or specialized catalysts. Copper-catalyzed chlorination of arenes using molecular oxygen as the oxidant has shown promise for regioselective C-H halogenation. rsc.org While not demonstrated on phenylalanine itself, such methods offer a potential pathway for the controlled introduction of chlorine atoms onto the phenyl ring of a suitable precursor. The development of new synthetic strategies for the chemo- and regioselective modification of phenylalanine remains a crucial area of research. arkat-usa.org
Derivatization and Scaffold Modification of 3,4,5-Trichloro-L-Phenylalanine
Once synthesized, 3,4,5-trichloro-L-phenylalanine can be used as a building block for more complex molecules with tailored properties.
The site-specific incorporation of noncanonical amino acids (ncAAs) like 3,4,5-trichloro-L-phenylalanine into peptides and proteins is a powerful tool in chemical biology. This is typically achieved by expanding the genetic code of an organism, such as E. coli. nih.gov The methodology relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the canonical amino acids. nih.gov The engineered synthetase charges its cognate tRNA with the ncAA, which is supplied in the growth medium. During protein synthesis, the engineered tRNA recognizes a unique codon (e.g., the amber stop codon, UAG) introduced at the desired position in the gene of interest, leading to the incorporation of the ncAA. nih.gov This technique has been successfully used to incorporate 3,4-dihydroxy-L-phenylalanine (DOPA) into antibodies, demonstrating its utility for creating proteins with novel functions. nih.govresearchgate.net
The unique electronic and steric properties of the 3,4,5-trichlorophenyl group make it an interesting component for chemical probes. nih.govnih.gov A chemical probe is a small molecule used to study biological systems. The trichlorophenyl moiety can serve as a bulky, hydrophobic tag or as a ¹⁹F NMR probe if a fluorinated analogue is used. For example, phenylalanine itself has been used to coat copper nanoclusters to create fluorescent probes for studying drug-DNA interactions. nih.gov In another example, complex molecular scaffolds are systematically modified and conjugated with fluorescent dyes like coumarin (B35378) to create probes for studying receptor-ligand interactions. nih.gov Following these principles, 3,4,5-trichloro-L-phenylalanine could be incorporated into peptides or small molecules designed to interact with specific biological targets, with the trichlorinated ring serving as a reporter group or a key interaction element.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| 3,4,5-trichloro-L-phenylalanine | 3,4,5-trichloro-L-Phe |
| L-phenylalanine | Phe |
| 3,4,5-trifluoro-L-phenylalanine | 3,4,5-trifluoro-Phe |
| 3,4-dihydroxy-L-phenylalanine | DOPA |
| 3,4,5-trichlorobenzyl bromide | |
| Coumarin | |
| Cinchonine | |
| Cinchonidine | |
| 4-chlorophenol | |
| 3,5-diiodosalicylic acid | |
| Salicylic acid | |
| 3,4,5-Trichloroaniline (B147634) |
Investigation of Molecular Interactions and Biological Activity of 3,4,5 Trichloro L Phenylalanine Analogues
Structure-Activity Relationship (SAR) Studies of Trichlorinated Phenylalanine Moiety in Bioactive Scaffolds
The substitution pattern of chlorine atoms on the phenyl ring of L-phenylalanine is a critical determinant of its biological activity. The 3,4,5-trichloro substitution pattern presents a unique electronic and steric profile that can influence its interaction with biological targets.
Positional Impact of 3,4,5-Trichloro-Substitution on Biological Potency
While direct studies on 3,4,5-trichloro-L-phenylalanine are limited, research on other halogenated phenylalanines provides insights into the positional effects of halogenation. For instance, studies on pyridazinone-substituted phenylalanine amides as α4 integrin antagonists have demonstrated that the nature and position of substituents on the phenyl ring are crucial for activity. nih.gov The electronic and steric properties imparted by the substituents dictate the binding affinity to the receptor.
Quantitative structure-activity relationship (QSAR) analyses of aryl-substituted alanine (B10760859) analogs have shown that for phenylalanine derivatives, hydrophobic interactions are a dominant factor in their biological activity. nih.gov The addition of three chlorine atoms in the 3,4,5-positions would significantly increase the hydrophobicity of the phenyl ring, which could enhance binding to hydrophobic pockets in target proteins.
The interaction of trichloromethyl radicals with phenylalanine derivatives has been shown to result in monochlorinated products, indicating that the phenyl ring is susceptible to such modifications. nih.gov This suggests that the presence of multiple chlorine atoms, as in 3,4,5-trichloro-L-phenylalanine, would create a molecule with distinct properties compared to its non-halogenated counterpart.
Conformational Analysis and Bioactive Conformational Preferences
The bulky chlorine atoms at the 3, 4, and 5 positions of the phenyl ring would likely impose steric constraints, influencing the torsional angles between the phenyl ring and the alanine side chain. This restricted rotation could lock the molecule into a specific conformation that may be either favorable or unfavorable for binding to a particular biological target. Computational modeling and spectroscopic techniques such as NMR would be valuable tools to determine the preferred conformation of 3,4,5-trichloro-L-phenylalanine in solution. nih.gov
Enzymatic Inhibition and Modulation by 3,4,5-Trichloro-L-Phenylalanine Derivatives
Phenylalanine and its analogues are known to interact with a variety of enzymes, often acting as inhibitors. The 3,4,5-trichloro substitution is expected to modulate these interactions significantly.
Mechanistic Studies of Enzyme-Ligand Interactions
L-phenylalanine itself can act as a feedback inhibitor of enzymes in the aromatic amino acid biosynthetic pathway, such as 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. nih.gov The inhibition is often allosteric, meaning the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity.
Derivatives of phenylalanine can also act as competitive inhibitors. For example, DL-Homophenylalanine is a competitive inhibitor of phenylalanine hydroxylase (PAH), binding to the active site and preventing the substrate from binding. scbt.com Given the structural similarity, it is plausible that 3,4,5-trichloro-L-phenylalanine could act as an inhibitor of enzymes that recognize L-phenylalanine as a substrate or allosteric regulator. The increased size and altered electronic nature of the trichlorinated phenyl ring would likely influence the binding affinity and inhibitory potency.
The table below summarizes the inhibitory mechanisms of some phenylalanine analogues on different enzymes.
| Compound | Target Enzyme | Mechanism of Inhibition | Reference |
| L-Phenylalanine | 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase | Noncompetitive (allosteric) | nih.gov |
| DL-Homophenylalanine | Phenylalanine hydroxylase (PAH) | Competitive | scbt.com |
| Aromatic/Aliphatic Amino Acids | 3,4-dihydroxy-L-phenylalanine decarboxylase | Inhibition of substrate transport | nih.gov |
Identification and Validation of Target Enzymes in Biochemical Assays
Biochemical assays are essential for identifying and validating the target enzymes of a particular compound. For phenylalanine analogues, a key target is phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. scbt.com Inhibition of this enzyme can have significant physiological effects.
Another important enzyme is 3,4-dihydroxy-L-phenylalanine (DOPA) decarboxylase, which is involved in the synthesis of neurotransmitters. Some amino acids have been shown to inhibit this enzyme, not by direct interaction with the enzyme itself, but by interfering with the transport of the substrate into the cell. nih.gov
The table below shows some enzymes that are known to be targeted by phenylalanine or its analogues.
| Target Enzyme | Role | Interacting Analogue(s) | Reference |
| 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase | Aromatic amino acid biosynthesis | L-Phenylalanine | nih.gov |
| Phenylalanine hydroxylase (PAH) | Phenylalanine metabolism | DL-Homophenylalanine, L-Phenylalanine (feedback) | scbt.com |
| 3,4-dihydroxy-L-phenylalanine decarboxylase | Neurotransmitter synthesis | Aromatic and large aliphatic amino acids | nih.gov |
| L-phenylalanine ammonia-lyase (PAL) | Phenylalanine catabolism | L-Phenylalanine | mdpi.com |
Receptor Binding and Signaling Pathway Modulation
Beyond enzymes, phenylalanine and its derivatives can also interact with receptors, modulating their activity and downstream signaling pathways.
L-phenylalanine has been shown to act as a positive allosteric modulator of the calcium-sensing receptor (CaSR). nih.gov It binds to a site in the hinge region of the receptor's extracellular domain, enhancing the receptor's sensitivity to calcium. nih.gov This suggests that the CaSR could be a potential target for 3,4,5-trichloro-L-phenylalanine. The trichloro-substituent would likely alter the binding affinity and modulatory effect compared to the parent L-phenylalanine.
Furthermore, derivatives of phenylalanine have been developed as antagonists for other receptors, such as the α4 integrin. nih.gov The specific substitutions on the phenylalanine scaffold are critical for high-affinity binding and antagonism. This highlights the potential for developing 3,4,5-trichloro-L-phenylalanine analogues as specific receptor ligands.
The table below provides an example of a receptor that is modulated by L-phenylalanine.
| Receptor | Function | Modulator | Effect | Reference |
| Calcium-sensing receptor (CaSR) | Calcium homeostasis | L-Phenylalanine | Positive allosteric modulator | nih.gov |
A comprehensive search of available scientific literature and research databases did not yield specific information regarding the investigation of molecular interactions and biological activity of 3,4,5-trichloro-L-phenylalanine and its analogues corresponding to the requested outline.
The provided structure for the article requires detailed research findings on:
Downstream Cellular Pathway Analysis in Controlled In Vitro Systems
Currently, there is no publicly accessible research data that details the ligand-receptor binding profile or the specific downstream cellular pathways affected by 3,4,5-trichloro-L-phenylalanine. As a result, it is not possible to generate a scientifically accurate article with the requested content, including data tables and detailed findings, for this specific compound.
Computational and Biophysical Studies on 3,4,5 Trichloro L Phenylalanine Interactions
Molecular Docking and Scoring of 3,4,5-Trichloro-L-Phenylalanine with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of ligands to their protein targets.
Prediction of Binding Affinities and Identification of Interaction Hotspots
Molecular docking simulations are employed to predict the binding affinity of 3,4,5-trichloro-L-phenylalanine to various protein targets. The chlorine atoms on the phenyl ring are electron-withdrawing and increase the hydrophobicity of the molecule, which can lead to enhanced binding in hydrophobic pockets of proteins.
Studies on similar halogenated phenylalanine derivatives have shown that the position and nature of the halogen atom significantly influence binding affinity. For instance, research on halogenated phenylalanine analogs targeting the L-type amino acid transporter 1 (LAT1) revealed that increasing the size of the halogen at the meta-position (position 3) of the phenyl ring enhances binding affinity. nih.gov Specifically, the inhibitory effect on LAT1 and LAT2 transporters increased in the order of F < Cl < Br < I for 3-substituted phenylalanines. nih.gov This trend suggests that the larger and more polarizable chlorine atoms of 3,4,5-trichloro-L-phenylalanine would likely engage in favorable van der Waals and halogen bonding interactions within a protein's binding site, contributing to a strong binding affinity.
Interaction hotspots are specific regions within the binding site that contribute significantly to the binding energy. For 3,4,5-trichloro-L-phenylalanine, these hotspots are anticipated to be dominated by hydrophobic interactions and halogen bonds. The trichlorinated phenyl ring can form favorable contacts with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine itself. Furthermore, the chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Table 1: Predicted Interaction Profile of 3,4,5-Trichloro-L-Phenylalanine
| Interaction Type | Potential Interacting Residues | Expected Contribution to Binding |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | High |
| Halogen Bonding | Aspartate, Glutamate, Serine, Threonine (backbone carbonyls) | Moderate |
| van der Waals Forces | General contact with binding pocket residues | High |
| Pi-stacking (modified) | Phenylalanine, Tyrosine, Tryptophan, Histidine | Variable, potentially altered by chlorine substitution |
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For 3,4,5-trichloro-L-phenylalanine, a pharmacophore model would typically include features such as a hydrophobic aromatic ring, hydrogen bond donors and acceptors from the amino acid backbone, and potentially a halogen bonding feature.
In the context of ligand-based drug design, where the structure of the target protein is unknown, a series of molecules with known activity, including 3,4,5-trichloro-L-phenylalanine, can be used to build a pharmacophore model. This model then serves as a template to screen virtual libraries of compounds to identify new potential binders. The unique electronic and steric properties conferred by the three chlorine atoms would define a distinct pharmacophore, enabling the design of highly selective ligands.
Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein, offering insights into the conformational changes and stability of the complex over time.
Analysis of Protein-Ligand Dynamics and Complex Stability
The trichlorinated phenyl ring is expected to have restricted rotation within a tight binding pocket due to steric hindrance from the chlorine atoms. This restricted movement can contribute to a more stable binding mode and potentially a lower entropy penalty upon binding. Studies on halogenated phenylalanine derivatives have indicated that halogenation can impact the kinetics of fibril formation in amyloidogenic peptides, suggesting that these derivatives can influence protein aggregation dynamics. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Assessment
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. For 3,4,5-trichloro-L-phenylalanine, these calculations are essential for characterizing the impact of the three chlorine atoms on the phenyl ring's electronic structure.
The electron-withdrawing nature of the chlorine atoms significantly alters the quadrupole moment of the aromatic ring, which can influence its stacking interactions with other aromatic residues in a protein. The presence of halogens is known to affect enantioselectivity in amino acid discrimination, with the effect being a combination of inductive and steric factors. nih.gov Quantum chemical calculations can quantify these effects.
These calculations can also predict the molecule's reactivity, for instance, its susceptibility to metabolic modification. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's electron-donating and accepting capabilities, respectively. This information is valuable for understanding its potential role in redox processes or as a covalent binder.
Advanced Analytical Methodologies for Research on 3,4,5 Trichloro L Phenylalanine
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is fundamental to the isolation and measurement of 3,4,5-trichloro-L-phenylalanine from intricate mixtures such as biological fluids, protein hydrolysates, or synthetic reaction media. The choice of technique depends on the analytical goal, whether it is quantification, purity assessment, or preparative separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like amino acids. For 3,4,5-trichloro-L-phenylalanine, reversed-phase (RP) HPLC is the most common approach. hplc.eupepdd.com The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The presence of three chlorine atoms on the phenyl ring significantly increases the hydrophobicity of 3,4,5-trichloro-L-phenylalanine compared to its non-halogenated counterpart, L-phenylalanine. This increased hydrophobicity leads to stronger retention on nonpolar stationary phases, such as C18 or C8. hplc.eunih.gov
Method development involves optimizing the mobile phase composition, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). mtc-usa.com A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure efficient elution and good peak shape. pepdd.com The pH of the aqueous buffer is a critical parameter that affects the retention time and selectivity by altering the ionization state of the amino acid's carboxyl and amino groups. Detection is commonly achieved using a UV detector, as the phenyl ring provides strong chromophoric activity, typically monitored at wavelengths between 210-220 nm. pepdd.com For enhanced sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC-MS). helixchrom.com Method validation according to established guidelines is essential to ensure specificity, linearity, accuracy, and precision. nih.govnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Halogenated Phenylalanine Analogs
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 or C8, 3-5 µm particle size (e.g., 4.6 x 150 mm) | Provides a nonpolar stationary phase for hydrophobic interaction. hplc.eu |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Aqueous component; acid improves peak shape and suppresses silanol (B1196071) activity. pepdd.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid | Organic modifier to elute the analyte by increasing mobile phase strength. mtc-usa.com |
| Gradient | 10-90% B over 20-30 minutes | Ensures elution of strongly retained compounds and good resolution. pepdd.com |
| Flow Rate | 0.8 - 1.2 mL/min | Standard flow for analytical columns to achieve efficient separation. |
| Column Temp. | 25 - 40 °C | Controls viscosity and can influence selectivity and retention time. |
| Detection | UV at 210, 220, or 254 nm | The aromatic ring allows for sensitive UV detection. pepdd.commtc-usa.com |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and method sensitivity. |
Gas Chromatography (GC) for Specific Derivatization and Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids, including 3,4,5-trichloro-L-phenylalanine, are non-volatile and thermally labile due to their polar carboxyl and amino functional groups. sigmaaldrich.comthermofisher.com Therefore, a crucial prerequisite for GC analysis is chemical derivatization to convert the analyte into a volatile and thermally stable form. sigmaaldrich.comyoutube.com
The derivatization process involves reacting the polar functional groups with a suitable reagent. sigmaaldrich.com Common approaches include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amine and carboxyl groups with nonpolar silyl (B83357) groups. sigmaaldrich.com MTBSTFA derivatives are known for their enhanced stability compared to other silylating agents. sigmaaldrich.com
Acylation: This method introduces an acyl group, often using fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). nih.gov This is typically a two-step process where the carboxyl group is first esterified (e.g., with methanol or propanol) followed by acylation of the amino group. nih.govresearchgate.net
Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5%-phenyl-methylpolysiloxane). thermofisher.comnih.gov Coupling GC with a mass spectrometer (GC-MS) is standard practice, as it provides definitive identification based on the mass spectrum of the derivatized analyte, in addition to its retention time. researchgate.net The mass spectrum will exhibit a characteristic fragmentation pattern and an isotopic signature from the three chlorine atoms, confirming the identity of the compound. nih.gov
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
| Derivatization Method | Reagent | Abbreviation | Target Groups | Key Feature |
|---|---|---|---|---|
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -COOH, -OH, -SH | Forms stable TBDMS derivatives, less moisture sensitive. sigmaaldrich.com |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH₂, -COOH, -OH, -SH | Forms volatile TMS derivatives with volatile by-products. thermofisher.com |
| Acylation | Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH | Often used after esterification; provides good chromatographic properties. nih.gov |
| Acylation | Trifluoroacetic Anhydride | TFAA | -NH₂, -OH | Common acylation reagent, though derivatives can be moisture-sensitive. nih.govjfda-online.com |
| Esterification | Propanol / Propyl Chloroformate | - | -COOH | First step in a two-step derivatization, converting acid to an ester. science.gov |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of 3,4,5-trichloro-L-phenylalanine is critical, as the biological or chemical activity of chiral molecules is often enantiomer-specific. Chiral chromatography, particularly chiral HPLC, is the definitive method for separating enantiomers and quantifying the amount of the unwanted D-enantiomer. yakhak.orgresearchgate.net
Direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-forms of the analyte. sigmaaldrich.com Several types of CSPs are effective for separating underivatized or derivatized amino acids:
Polysaccharide-based CSPs: Columns with selectors like amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak®, Chiralcel®) are widely used and show broad applicability for a range of chiral compounds, including amino acid derivatives. yakhak.org
Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin or ristocetin (B1679390) are bonded to a silica (B1680970) support (e.g., Astec CHIROBIOTIC™ T). researchgate.netsigmaaldrich.com These CSPs are particularly effective for separating native, underivatized amino acids in reversed-phase or polar organic modes. sigmaaldrich.com The D-enantiomer is typically retained more strongly on these phases. sigmaaldrich.com
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines, including amino acids, and are used in reversed-phase mode. researchgate.net
In some cases, pre-column derivatization with a chromophoric or fluorophoric agent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be employed to enhance detection sensitivity for trace-level impurity analysis. nih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile or methanol and an aqueous or organic buffer, is optimized to achieve the best resolution between the enantiomers. yakhak.orgresearchgate.net
Table 3: Chiral Stationary Phases (CSPs) for HPLC-based Enantiomeric Purity of Amino Acids
| CSP Type | Example Commercial Name | Chiral Selector | Typical Mobile Phase Mode | Applicable to 3,4,5-trichloro-L-Phe |
|---|---|---|---|---|
| Macrocyclic Glycopeptide | Astec CHIROBIOTIC™ T | Teicoplanin | Reversed-Phase, Polar Organic | Yes, for underivatized form. researchgate.netsigmaaldrich.com |
| Polysaccharide Derivative | Chiralpak® IA / Chiralcel® OD-H | Amylose / Cellulose Phenylcarbamate | Normal-Phase, Reversed-Phase | Yes, often for N-derivatized form. yakhak.org |
| Pirkle-type | Sumichiral OA-2500S | N-3,5-Dinitrobenzoyl Phenylglycine | Normal-Phase | Yes, for derivatized forms (e.g., NBD-amino acid). nih.gov |
| Crown Ether | Crownpak® CR(+) | Chiral Crown Ether | Reversed-Phase (acidic) | Yes, for underivatized form. researchgate.net |
| Cyclofructan | Larihc® L-RI | Isopropylcarbamate Cyclofructan 6 | Normal Phase | Yes, for underivatized form. researchgate.net |
Spectroscopic Characterization for Structural Elucidation in Complex Research Matrices
Spectroscopic methods are indispensable for confirming the molecular structure of 3,4,5-trichloro-L-phenylalanine and for its detection in complex environments where chromatographic separation alone may not be sufficient.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. For 3,4,5-trichloro-L-phenylalanine, both ¹H and ¹³C NMR provide critical information. nih.gov
¹H NMR: The proton spectrum is expected to be relatively simple. The aromatic region would show a singlet corresponding to the two equivalent protons at the C-2 and C-6 positions of the phenyl ring. The aliphatic portion of the molecule would display signals for the α-proton (CH) and the two β-protons (CH₂), which would likely appear as a doublet of doublets (or an ABX system) due to coupling with each other and the α-proton. The chemical shifts of these protons are influenced by the solvent and pH. mdpi.com
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton. Distinct signals are expected for the carboxyl carbon, the α-carbon, the β-carbon, and the carbons of the aromatic ring. The signals for the chlorine-substituted carbons (C-3, C-4, C-5) would be shifted downfield due to the deshielding effect of the chlorine atoms. The C-2/C-6 and C-3/C-5 carbons would be chemically equivalent due to symmetry, leading to fewer signals than the total number of carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm connectivity.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3,4,5-Trichloro-L-Phenylalanine
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| α-H | ¹H | ~4.0 | Triplet / Doublet of Doublets |
| β-H | ¹H | ~3.1 - 3.3 | Doublet of Doublets (ABX system) |
| Aromatic H (C2-H, C6-H) | ¹H | ~7.3 - 7.5 | Singlet |
| Carboxyl (C=O) | ¹³C | ~175 | Influenced by pH. bmrb.io |
| α-Carbon | ¹³C | ~55 | |
| β-Carbon | ¹³C | ~37 | |
| Aromatic C-1 | ¹³C | ~135 | Quaternary carbon attached to CH₂ group. |
| Aromatic C-2, C-6 | ¹³C | ~130 | CH carbons. |
| Aromatic C-3, C-5 | ¹³C | ~132 | Quaternary carbons attached to Cl. |
| Aromatic C-4 | ¹³C | ~128 | Quaternary carbon attached to Cl. |
Note: Predicted values are estimates based on L-phenylalanine data bmrb.iochemicalbook.com and substituent effects of chlorine. Actual values will vary with solvent and pH.
Mass Spectrometry (MS) for Identification and Trace Analysis
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with a separation technique like HPLC or GC, it provides powerful and specific detection. nih.gov
For 3,4,5-trichloro-L-phenylalanine, the key diagnostic feature in the mass spectrum is the molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of three chlorine atoms in the molecule results in a highly characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments. This pattern consists of four main peaks separated by 2 mass units (m/z):
M: Contains three ³⁵Cl atoms.
M+2: Contains two ³⁵Cl and one ³⁷Cl atom.
M+4: Contains one ³⁵Cl and two ³⁷Cl atoms.
M+6: Contains three ³⁷Cl atoms.
The relative intensities of these peaks (approximately 100:98:32:3.5) provide a definitive fingerprint for a trichlorinated compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence, further confirming its identity. nih.gov Common fragmentation pathways in electron ionization (EI-MS), often used with GC, include the loss of the carboxyl group and cleavage of the Cα-Cβ bond, leading to the formation of a tropylium-like ion from the trichlorobenzyl moiety.
Table 5: Expected Mass Spectrometry Data for 3,4,5-Trichloro-L-Phenylalanine
| Parameter | Expected Value / Observation | Significance |
|---|---|---|
| Molecular Formula | C₉H₈Cl₃NO₂ | |
| Monoisotopic Mass | 266.9621 u | Calculated for C₉H₈³⁵Cl₃NO₂. |
| Nominal Mass | 267 u | |
| Molecular Ion Cluster | [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺ | Characteristic pattern for a trichlorinated species. |
| Isotopic Peak Ratios | ~100 : 98 : 32 : 3.5 | Confirms the presence of three chlorine atoms. |
| Key EI-MS Fragment | m/z ~193/195/197 | Corresponds to the trichlorobenzyl cation [C₇H₄Cl₃]⁺. |
| Key ESI-MS Ion | m/z 267.9694 [M+H]⁺ | Protonated molecule observed in positive ion mode LC-MS. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule. thermofisher.com It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present. researchgate.net For 3,4,5-trichloro-L-phenylalanine, FT-IR analysis provides a characteristic spectral fingerprint, allowing for its identification and the confirmation of its chemical structure.
The spectrum of an amino acid is typically characterized by vibrations of the amino group (NH₃⁺), the carboxylate group (COO⁻), and the side chain. researchgate.netnih.gov In the case of 3,4,5-trichloro-L-phenylalanine, the spectrum is distinguished by additional vibrations associated with the chlorinated aromatic ring. The presence of three electron-withdrawing chlorine atoms on the phenyl ring significantly influences the vibrational frequencies of the aromatic C-H and C=C bonds compared to unsubstituted L-phenylalanine. nih.gov Furthermore, characteristic C-Cl stretching vibrations are expected to appear in the fingerprint region of the spectrum.
Detailed analysis of the FT-IR spectrum allows for the confirmation of key functional groups. The zwitterionic nature of the amino acid in its solid state is confirmed by the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the charged amino group (NH₃⁺) and the carboxylate group (COO⁻). researchgate.net
Table 1: Comparison of Expected FT-IR Vibrational Frequencies (cm⁻¹) for L-Phenylalanine and 3,4,5-Trichloro-L-Phenylalanine
| Functional Group Vibration | Typical Range for L-Phenylalanine researchgate.netresearchgate.net | Expected Range/Features for 3,4,5-Trichloro-L-Phenylalanine |
| O-H Stretch (Carboxylic Acid) | ~3440 cm⁻¹ (broad) | Similar, may show shifts due to electronic effects. |
| N-H Stretch (Ammonium) | 3030-3070 cm⁻¹ (asymmetric & symmetric) | Similar, indicating the presence of the amino acid backbone. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Shifted to higher frequencies and reduced in number due to substitution. |
| C=O Stretch (Carboxylic Acid) | ~1730 cm⁻¹ (in cationic form) researchgate.net | Present, confirming the carboxyl group. |
| N-H Bend (Ammonium) | 1525-1610 cm⁻¹ (asymmetric & symmetric) | Present, confirming the primary amine group. |
| C=C Stretch (Aromatic Ring) | ~1500-1625 cm⁻¹ | Frequencies and intensities are altered by the heavy chlorine substituents. |
| C-O Stretch (Carboxylate) | ~1587 cm⁻¹ (asymmetric) | Present, confirming the deprotonated carboxyl group in the zwitterion. |
| C-Cl Stretch | Not Applicable | Expected in the 1000-1100 cm⁻¹ region, providing direct evidence of chlorination. |
Note: The exact positions of the peaks for 3,4,5-trichloro-L-phenylalanine would require experimental measurement but can be predicted based on the known effects of halogen substitution on aromatic systems.
Advanced Structural Biology Techniques for Macromolecular Complexes
To understand how 3,4,5-trichloro-L-phenylalanine functions in a biological context, it is essential to determine its interactions with target macromolecules, such as proteins. Advanced structural biology techniques provide atomic-level insights into these complexes.
X-ray Crystallography for Ligand-Bound Target Structures
X-ray crystallography is the gold standard for obtaining high-resolution three-dimensional structures of protein-ligand complexes. nih.gov The technique involves crystallizing the target protein with 3,4,5-trichloro-L-phenylalanine bound to its active or allosteric site. The resulting crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is used to calculate an electron density map, which is interpreted to build an atomic model of the complex. rcsb.org
This method would reveal the precise binding mode of 3,4,5-trichloro-L-phenylalanine, including:
Binding Orientation: The exact conformation and orientation of the ligand within the binding pocket.
Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, halogen bonds (involving the chlorine atoms), and ionic interactions between the ligand and amino acid residues of the protein.
Protein Conformational Changes: Any structural changes induced in the protein upon ligand binding, which can be crucial for understanding the mechanism of action. rcsb.org
For example, studies on phenylalanine hydroxylase have successfully used X-ray crystallography to visualize L-phenylalanine at a distal allosteric site, providing insights into enzyme regulation. rcsb.org A similar approach with 3,4,5-trichloro-L-phenylalanine could elucidate how the trichloro-substitution pattern enhances or alters binding affinity and specificity for a given protein target.
Cryo-Electron Microscopy for Large Complex Structures
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often resistant to crystallization. nih.gov This method involves flash-freezing a solution of the biological sample in a thin layer of vitreous ice and imaging the individual particles with an electron microscope. Thousands of these 2D projection images are then computationally combined to reconstruct a 3D model of the complex.
Cryo-EM is particularly valuable for studying the effect of incorporating or binding 3,4,5-trichloro-L-phenylalanine in the context of large protein assemblies, such as viral capsids, ribosomes, or membrane-bound channel proteins. nih.gov For instance, if 3,4,5-trichloro-L-phenylalanine were used as a noncanonical amino acid incorporated into a protein subunit, cryo-EM could be used to:
Assess how the bulky, hydrophobic, and halogenated side chain of the unnatural amino acid affects protein folding and subunit assembly.
Visualize large-scale conformational changes within the complex that might be induced by the presence of the modified amino acid.
Metabolic Transformation and Environmental Fate in Research Models
In Vitro Biotransformation Studies in Recombinant Enzyme Systems and Tissue Homogenates
The initial stages of metabolism for many foreign compounds, or xenobiotics, in mammals typically involve two phases of enzymatic reactions. Phase I reactions introduce or expose functional groups, often through oxidation, while Phase II reactions conjugate these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.gov
Identification of Phase I and Phase II Metabolites
Direct metabolic studies on 3,4,5-trichloro-L-Phe are not extensively documented in publicly available research. However, based on the metabolism of structurally related compounds, potential metabolic pathways can be inferred.
Phase I Metabolism: The primary route for Phase I metabolism of aromatic compounds is oxidation, catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. youtube.comyoutube.com For L-phenylalanine, the parent amino acid, the key metabolic step is hydroxylation to L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH). youtube.comyoutube.com It is plausible that this compound could undergo hydroxylation on the aromatic ring, although the dense chlorine substitution might hinder this process.
Another potential Phase I pathway is oxidative deamination of the amino acid side chain, leading to the formation of the corresponding phenylpyruvic acid derivative. The metabolism of other chlorinated aromatic compounds, such as 3,4,5-trichloroaniline (B147634), has been shown to produce reactive metabolites through oxidation. nih.gov
Phase II Metabolism: Following Phase I modifications, or if the parent compound already possesses a suitable functional group, Phase II conjugation can occur. The most common conjugation reaction for electrophilic compounds is with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.govencyclopedia.pub The resulting glutathione conjugate can be further processed through the mercapturic acid pathway, leading to the formation of a more water-soluble N-acetylcysteine conjugate that can be readily excreted. nih.gov Given the electrophilic nature of the chlorinated aromatic ring, conjugation with glutathione is a highly probable metabolic route for this compound or its oxidized metabolites.
| Metabolic Phase | Potential Reaction | Potential Metabolite(s) | Basis of Inference |
| Phase I | Aromatic Hydroxylation | Hydroxylated this compound | Metabolism of L-phenylalanine youtube.comyoutube.com |
| Phase I | Oxidative Deamination | 3,4,5-trichlorophenylpyruvic acid | General amino acid metabolism |
| Phase II | Glutathione Conjugation | Glutathione conjugate of this compound or its metabolites | Metabolism of chlorinated xenobiotics nih.govencyclopedia.pub |
| Phase II | Mercapturic Acid Pathway | N-acetylcysteine conjugate | General xenobiotic metabolism nih.gov |
Characterization of Enzyme Systems Involved in Metabolic Clearance
The specific enzymes responsible for the metabolic clearance of this compound have not been directly identified. However, based on the metabolism of analogous compounds, several enzyme systems are likely to be involved.
Cytochrome P450 (CYP450) Superfamily: This diverse group of enzymes is central to the metabolism of a vast array of xenobiotics. youtube.comnih.gov Studies on other chlorinated aromatic compounds, such as 3,4,5-trichloroaniline, have implicated CYP enzymes in their bioactivation. nih.gov It is highly probable that one or more CYP isoforms would be involved in the initial oxidative metabolism of this compound.
Phenylalanine Hydroxylase (PAH): This enzyme is highly specific for the conversion of L-phenylalanine to L-tyrosine. youtube.comnih.gov While the trichlorinated ring of this compound may not be an ideal substrate, the potential for some level of activity by PAH cannot be entirely ruled out without direct experimental evidence.
Peroxidases and Cyclooxygenases: In addition to CYP450, other enzymes such as peroxidases and cyclooxygenases have been shown to contribute to the metabolism of chlorinated anilines. nih.gov These enzymes could also play a role in the biotransformation of this compound, particularly in tissues where they are highly expressed.
Glutathione S-Transferases (GSTs): GSTs are a major family of Phase II enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic compounds, including chlorinated aromatics. nih.govencyclopedia.pub This is a critical detoxification pathway, and it is very likely that GSTs would be involved in the metabolism of this compound or its reactive metabolites.
| Enzyme System | Potential Role in Metabolism | Supporting Evidence from Related Compounds |
| Cytochrome P450 (CYP450) | Phase I oxidation of the aromatic ring or side chain | Implicated in the metabolism of 3,4,5-trichloroaniline nih.gov and other xenobiotics youtube.comnih.gov |
| Phenylalanine Hydroxylase (PAH) | Potential, though likely limited, hydroxylation | Primary enzyme for L-phenylalanine metabolism youtube.comnih.gov |
| Peroxidases/Cyclooxygenases | Oxidative metabolism | Involved in the bioactivation of 3,4,5-trichloroaniline nih.gov |
| Glutathione S-Transferases (GSTs) | Phase II conjugation with glutathione | Key detoxification pathway for chlorinated xenobiotics nih.govencyclopedia.pub |
Degradation Pathways of Chlorinated Aromatic Amino Acid Analogues in Defined Microbial Systems
The fate of synthetic compounds in the environment is largely determined by their susceptibility to microbial degradation. Microorganisms have evolved a diverse array of enzymes and metabolic pathways to break down a wide range of chemical structures, including halogenated aromatic compounds. nih.govnih.gov
Microbial Degradation Mechanisms and Enzymes Involved
While specific studies on the microbial degradation of this compound are scarce, the general principles of chlorinated aromatic compound degradation are well-established. nih.govresearchgate.net
Initial Attack and Dehalogenation: The initial step in the breakdown of many chlorinated aromatic compounds is often dehalogenation, the removal of chlorine atoms. This can occur through several mechanisms:
Reductive Dechlorination: Under anaerobic conditions, some bacteria can use chlorinated compounds as electron acceptors, replacing a chlorine atom with a hydrogen atom. epa.gov This process is also referred to as halorespiration.
Hydrolytic Dehalogenation: In this process, a chlorine atom is replaced by a hydroxyl group, a reaction catalyzed by hydrolases.
Oxygenolytic Dehalogenation: Aerobic bacteria often employ dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, which can lead to the spontaneous elimination of a chlorine atom. nih.gov
Ring Cleavage: Following dehalogenation and often hydroxylation, the resulting catechols or other dihydroxylated intermediates are susceptible to ring cleavage. This is a critical step that breaks open the stable aromatic ring. The two main pathways for ring cleavage are:
Ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved. nih.gov
A variety of bacterial and fungal strains have been identified that can degrade chlorinated aromatic compounds. nih.govplos.orgnih.gov For instance, consortia of soil microorganisms have been shown to degrade 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the insecticide chlorpyrifos, through both reductive and hydrolytic dechlorination. researchgate.net
| Degradation Step | Mechanism | Key Enzymes | Environmental Conditions |
| Dehalogenation | Reductive Dechlorination | Dehalogenases | Anaerobic |
| Dehalogenation | Hydrolytic Dehalogenation | Hydrolases | Aerobic/Anaerobic |
| Dehalogenation | Oxygenolytic Dehalogenation | Dioxygenases, Monooxygenases | Aerobic |
| Aromatic Ring Cleavage | Ortho-cleavage | Catechol 1,2-dioxygenase | Aerobic |
| Aromatic Ring Cleavage | Meta-cleavage | Catechol 2,3-dioxygenase | Aerobic |
Potential for Bioremediation in Laboratory Settings
The ability of microorganisms to degrade chlorinated aromatic compounds forms the basis of bioremediation, a strategy to clean up contaminated environments. uvm.edunih.gov Laboratory studies have demonstrated the potential of both pure microbial cultures and mixed microbial consortia to mineralize a variety of chlorinated pollutants, converting them into less harmful substances like carbon dioxide, water, and chloride ions. nih.govtandfonline.com
The successful bioremediation of a site contaminated with a compound like this compound would depend on several factors, including the presence of microorganisms with the appropriate degradative enzymes, suitable environmental conditions (e.g., pH, temperature, presence of oxygen or other electron acceptors), and the bioavailability of the compound. epa.gov
In a laboratory setting, bioremediation of this compound could be explored through:
Enrichment Cultures: Isolating microorganisms from contaminated sites that have adapted to degrade the compound.
Bioaugmentation: Introducing known degradative microbial strains to a contaminated medium.
Biostimulation: Modifying environmental conditions to enhance the activity of indigenous degradative microorganisms.
Given the documented ability of various microbes to degrade a wide range of chlorinated aromatic structures, it is plausible that microbial systems could be developed in the laboratory for the effective bioremediation of this compound. nih.govnih.govresearchgate.net
Future Research Directions and Translational Perspectives for 3,4,5 Trichloro L Phenylalanine Research
Development of Novel Chemical Probes and Tools for Biological Pathway Elucidation
The incorporation of halogen atoms into amino acids can create powerful chemical probes to investigate biological systems. The three chlorine atoms on the phenyl ring of 3,4,5-trichloro-L-phenylalanine provide a unique signature that can be exploited for elucidating metabolic and signaling pathways.
Future research could focus on developing probes based on 3,4,5-trichloro-L-phenylalanine to study aromatic amino acid metabolism. For instance, bacteria metabolize phenylalanine via phenylacetate, a pathway that involves a multicomponent oxygenase to activate the aromatic ring. Introducing 3,4,5-trichloro-L-phenylalanine into such systems could help to understand the substrate specificity and mechanism of these enzymes. The distinct mass of the trichlorinated ring would facilitate tracking of the amino acid and its metabolites through mass spectrometry-based platforms like IsoAnalyst, which uses stable isotope labeling to connect natural products to their biosynthetic gene clusters. nih.gov
Furthermore, in plant biology, L-phenylalanine is a precursor for a vast array of phenylpropanoid compounds. The biosynthesis of these compounds involves metabolic channeling, where enzymes are physically organized to efficiently guide intermediates. nih.gov By generating transgenic plants that can incorporate 3,4,5-trichloro-L-phenylalanine, researchers could study the dynamics of these enzyme complexes and potentially identify novel protein-protein interactions within the phenylpropanoid pathway.
Integration into Peptide and Peptidomimetic Libraries for Enhanced Biological Activity
The modification of peptides with unnatural amino acids is a well-established strategy to enhance their therapeutic properties. The incorporation of 3,4,5-trichloro-L-phenylalanine into peptide and peptidomimetic libraries represents a promising avenue for developing novel therapeutics with improved stability, binding affinity, and biological activity.
The introduction of chlorine atoms can significantly alter the electronic and lipophilic properties of the amino acid side chain. This can lead to enhanced interactions with biological targets. For example, in the development of antimicrobial peptides, the incorporation of modified amino acids like 3,4-dihydroxy-L-phenylalanine (DOPA) has been shown to improve adhesive properties and antimicrobial efficacy. nih.govnih.gov Similarly, the trichlorinated phenyl ring of 3,4,5-trichloro-L-phenylalanine could promote unique interactions within the binding pockets of target proteins, potentially leading to increased potency.
Moreover, halogenation can increase the metabolic stability of peptides by making them more resistant to enzymatic degradation. This is a critical factor in drug development, as it can lead to a longer duration of action in the body. Research on N-chloroacetyl derivatives of para-substituted phenylalanines has demonstrated that halogenation can enhance growth inhibitory activity in microbial prescreens for antitumor agents. nih.gov This suggests that peptides containing 3,4,5-trichloro-L-phenylalanine could exhibit enhanced resistance to proteases and, consequently, improved pharmacokinetic profiles. The development of dynamic combinatorial peptide libraries, where building blocks are interchanged to create a diverse range of molecules, could be a powerful tool to explore the potential of this chlorinated amino acid. chemrxiv.org
Table 1: Examples of Modified Phenylalanine Derivatives and Their Applications
| Modified Phenylalanine Derivative | Application | Reference |
| 3,4-Dihydroxy-L-phenylalanine (DOPA) | Enhancing adhesive properties of antimicrobial peptides. | nih.govnih.gov |
| N-chloroacetyl-p-chloro-DL-phenylalanine | Growth inhibitory activity in microbial antitumor prescreens. | nih.gov |
| 3,4,5-Trihydroxyphenylalanine (TOPA) | Found in novel polypeptides from ascidian blood cells. | nih.gov |
| Poly(phenylalanine) and Poly(3,4-dihydroxy-L-phenylalanine) | Building stimuli-responsive nanocarriers for drug delivery. | nih.gov |
Advancements in Stereoselective Synthesis for Isotopic Labeling Studies
To fully unlock the potential of 3,4,5-trichloro-L-phenylalanine in biological research, efficient and stereoselective synthetic methods are crucial, particularly for isotopic labeling. Isotopic labeling is a powerful technique used to trace the fate of molecules in biological systems. wikipedia.org
Future research should focus on developing robust synthetic routes to produce isotopically labeled versions of 3,4,5-trichloro-L-phenylalanine, for example, with carbon-13 (¹³C) or deuterium (B1214612) (²H). These labeled compounds would be invaluable for nuclear magnetic resonance (NMR) and mass spectrometry-based studies. For instance, methods have been developed for the triple labeling of phenylalanine side chains with ¹³C, ¹⁹F, and ²H, which serve as reporters in protein NMR applications. nih.gov Similar strategies could be adapted for the synthesis of labeled 3,4,5-trichloro-L-phenylalanine.
The stereoselective synthesis of such a molecule is a significant challenge. However, advancements in catalysis, such as the use of copper-catalyzed stereoselective synthesis of P-stereogenic ProTides, demonstrate the feasibility of achieving high stereocontrol in complex molecules. thieme-connect.de Similar catalytic systems could be explored for the asymmetric synthesis of 3,4,5-trichloro-L-phenylalanine and its isotopologues. The development of such methods would enable detailed investigations into its metabolic fate, protein incorporation, and interaction with biological targets.
Exploration of Polypharmacology and Off-Target Interactions in Research Paradigms
While the targeted design of drugs is a primary goal in medicinal chemistry, many effective drugs exhibit polypharmacology, meaning they interact with multiple targets. Understanding these off-target interactions is crucial for both explaining therapeutic effects and predicting potential side effects.
The introduction of three chlorine atoms onto the phenylalanine scaffold is likely to alter its binding profile significantly. Future research should therefore include comprehensive screening of 3,4,5-trichloro-L-phenylalanine against a wide range of biological targets to explore its polypharmacology. Thermal proteome profiling, a method that has been used to identify off-targets of drugs like panobinostat, could be a valuable tool in this endeavor. nih.gov This approach could reveal unexpected therapeutic opportunities for compounds containing this chlorinated amino acid.
For example, a study on piplartine-inspired 3,4,5-trimethoxycinnamates revealed that these compounds have trypanocidal activity through a multi-target mechanism. mdpi.com Similarly, peptides or small molecules incorporating 3,4,5-trichloro-L-phenylalanine might exhibit complex pharmacological profiles. Investigating these off-target interactions will be essential for a complete understanding of the biological activity of this unique amino acid and for guiding its future development in therapeutic applications.
Q & A
Q. What are the critical safety protocols for handling 3,4,5-trichloro-L-phenylalanine in laboratory settings?
When working with 3,4,5-trichloro-L-phenylalanine or its derivatives (e.g., Fmoc-protected analogs), adhere to the following:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation of aerosols or dust .
- Storage: Keep the compound in a cool, dry environment, away from oxidizing agents.
- Emergency Protocols: In case of exposure, consult poison control centers (e.g., Munich Poison Centre: +49 (0)89 19240) .
Q. What analytical techniques are recommended for characterizing 3,4,5-trichloro-L-phenylalanine purity and structure?
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm chlorination patterns and stereochemistry .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation, especially for derivatives like Fmoc-Phe(3-Cl)-OH .
Q. How can researchers optimize synthesis protocols for 3,4,5-trichloro-L-phenylalanine derivatives?
- Protecting Groups: Use Fmoc (9-fluorenylmethyloxycarbonyl) to protect the amino group during solid-phase peptide synthesis (SPPS). This prevents side reactions during chlorination .
- Chlorination Agents: Test regioselectivity using N-chlorosuccinimide (NCS) or SOCl under controlled temperatures (0–25°C) .
- Yield Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quantify yields gravimetrically after purification .
Advanced Research Questions
Q. How can contradictory bioactivity data for 3,4,5-trichloro-L-phenylalanine across studies be resolved?
- Meta-Analysis Frameworks: Apply systematic review protocols (e.g., PRISMA) to aggregate data from peer-reviewed sources, excluding non-GLP/non-GMP studies .
- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables causing discrepancies .
- Statistical Modeling: Use multivariate regression to identify confounding factors (e.g., solvent polarity, impurity levels) .
Q. What methodologies are suitable for studying environmental persistence of 3,4,5-trichloro-L-phenylalanine?
- Biodegradation Assays: Conduct OECD 301/302 tests with activated sludge or soil microbiota to measure half-life under aerobic/anaerobic conditions .
- Advanced Chromatography: Couple LC-MS/MS with isotopically labeled internal standards to detect degradation products at trace levels (LOQ < 1 ppb) .
- Ecotoxicity Profiling: Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, correlating results with logP values .
Q. How can researchers balance open data sharing with ethical constraints in studies involving 3,4,5-trichloro-L-phenylalanine?
- De-Identification: Anonymize raw datasets (e.g., NMR spectra, toxicity data) by removing proprietary synthesis details .
- Licensing: Distribute data under Creative Commons Attribution 4.0 (CC BY 4.0), requiring attribution but permitting reuse .
- Compliance: Consult institutional data protection offices to align with GDPR or HIPAA standards for sensitive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
